Magnesium Butyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

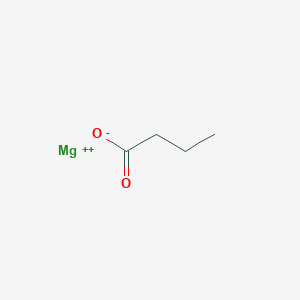

Magnesium butyrate is a compound formed by the combination of magnesium and butyric acid. Butyric acid is a short-chain fatty acid that plays a crucial role in maintaining gut health. This compound is known for its potential benefits in supporting digestive health, reducing inflammation, and improving overall well-being .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium butyrate can be synthesized through the reaction of butyric acid with magnesium hydroxide. The reaction typically involves mixing equimolar amounts of butyric acid and magnesium hydroxide in an aqueous solution, followed by heating to facilitate the reaction. The resulting product is then purified through crystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled reaction of butyric acid with magnesium hydroxide under specific temperature and pressure conditions to ensure high yield and purity. The final product is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: Magnesium butyrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form butyric acid and magnesium oxide.

Reduction: It can be reduced to form butanol and magnesium hydroxide.

Substitution: this compound can participate in substitution reactions where the butyrate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly used.

Major Products Formed:

Oxidation: Butyric acid and magnesium oxide.

Reduction: Butanol and magnesium hydroxide.

Substitution: Various substituted butyrate derivatives depending on the reagents used.

Scientific Research Applications

Magnesium butyrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: this compound is studied for its role in modulating gut microbiota and improving gut health.

Medicine: It has potential therapeutic applications in treating inflammatory bowel diseases, metabolic disorders, and certain types of cancer.

Industry: this compound is used as a feed additive in animal nutrition to enhance growth and health

Mechanism of Action

Magnesium butyrate exerts its effects through several mechanisms:

Gut Health: It serves as an energy source for colonocytes, promoting gut barrier function and reducing inflammation.

Epigenetic Regulation: this compound inhibits histone deacetylase (HDAC), leading to changes in gene expression that can reduce inflammation and promote cell differentiation.

Immune Modulation: It modulates the immune response by influencing the production of cytokines and other immune mediators

Comparison with Similar Compounds

Sodium Butyrate: Similar to magnesium butyrate but contains sodium instead of magnesium. Both compounds have similar effects on gut health and inflammation.

Uniqueness: this compound is unique due to its combination of magnesium and butyrate, providing both the benefits of butyric acid and the essential mineral magnesium. This combination can offer additional health benefits, such as improved muscle function and bone health, which are not provided by sodium or calcium butyrate .

Properties

Molecular Formula |

C4H7MgO2+ |

|---|---|

Molecular Weight |

111.40 g/mol |

IUPAC Name |

magnesium;butanoate |

InChI |

InChI=1S/C4H8O2.Mg/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+2/p-1 |

InChI Key |

XZXFQZFALWOEBN-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

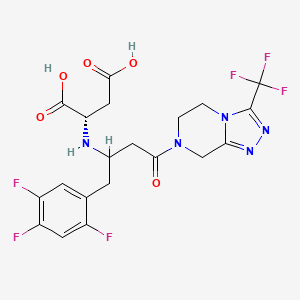

![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)

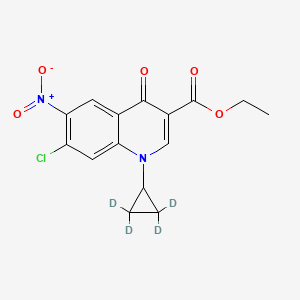

![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)